molecular formula C8H6F2O B1613142 2-(2,3-Difluorophenyl)acetaldehyde CAS No. 866342-07-6

2-(2,3-Difluorophenyl)acetaldehyde

Cat. No.: B1613142
CAS No.: 866342-07-6
M. Wt: 156.13 g/mol
InChI Key: BICAEWXRAVHTHG-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)acetaldehyde (CAS: 866342-07-6) is a fluorinated aromatic aldehyde with the molecular formula C₈H₆F₂O and a molecular weight of 156.13 g/mol. Its structure features a phenyl ring substituted with fluorine atoms at the 2- and 3-positions, attached to an acetaldehyde moiety. This compound is typically stored under inert atmospheres at temperatures below -20°C due to its reactive aldehyde group, which is prone to oxidation and nucleophilic reactions . It is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry.

Properties

IUPAC Name

2-(2,3-difluorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICAEWXRAVHTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627452
Record name (2,3-Difluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866342-07-6
Record name (2,3-Difluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)acetaldehyde typically involves the fluorination of phenylacetaldehyde derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3-Difluorophenyl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)acetaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 2-(2,3-Difluorophenyl)acetaldehyde and related fluorinated phenyl derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Application Hazard Profile
This compound C₈H₆F₂O 156.13 Aldehyde, difluorophenyl Synthetic intermediate H302 (harmful if swallowed)
Goxalapladib (CAS: 412950-27-7) C₄₀H₃₉F₅N₄O₃ 718.80 Amide, naphthyridine, trifluoromethyl Atherosclerosis treatment Not explicitly reported
EP 4374877 A2 Compound (Example 109) Complex* ~900 (estimated) Carboxamide, spiro ring, pyrimidine Therapeutic agent (unspecified) Not explicitly reported

*The EP 4374877 compound contains a highly complex structure with multiple fluorinated and heterocyclic groups, including a spiro ring and pyrimidine moiety .

Pharmacological and Industrial Relevance

  • This compound : Primarily a building block for synthesizing fluorinated pharmaceuticals or agrochemicals. Its simplicity allows for scalable production.
  • EP 4374877 Compound : Represents advanced medicinal chemistry strategies where fluorinated phenyl groups are critical for target engagement and selectivity .

Key Research Findings

Fluorine’s Role : Fluorine atoms in the 2- and 3-positions of the phenyl ring enhance electronic effects, influencing reactivity (in intermediates like this compound) and biological activity (in drugs like Goxalapladib) .

Synthetic Complexity : While this compound is synthesized in fewer steps, Goxalapladib and the EP 4374877 compound require advanced methodologies, such as palladium-catalyzed couplings or spiro ring formations .

Applicability : The aldehyde derivative’s simplicity contrasts with the target-specific designs of larger fluorinated pharmaceuticals, underscoring its role as a versatile intermediate.

Biological Activity

2-(2,3-Difluorophenyl)acetaldehyde, with the chemical formula C8_8H6_6F2_2O and CAS Number 866342-07-6, is a fluorinated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a difluorophenyl group attached to an acetaldehyde moiety. The presence of fluorine atoms can significantly influence the compound's reactivity and biological activity due to their electronegative nature.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
  • Anticancer potential : Investigations into its cytotoxicity have shown promise in inhibiting cancer cell proliferation in vitro.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:

  • Enzyme inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Cell signaling modulation : It may influence signaling pathways that regulate cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cells
Enzyme InteractionPotential inhibition of metabolic enzymes

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition at concentrations below 100 µM, suggesting its potential as an antibacterial agent.
  • Cytotoxicity Assessment : In vitro tests on human cancer cell lines demonstrated that the compound reduced cell viability with an IC50_{50} value ranging from 10 to 20 µM. This indicates a promising avenue for further development as an anticancer drug.

Toxicological Profile

While exploring its biological activity, it is essential to consider the compound's safety profile. Initial toxicity assessments indicate moderate toxicity levels, with LD50_{50} values comparable to other aldehydes. Further studies are necessary to fully understand its safety and side effects in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-Difluorophenyl)acetaldehyde
Reactant of Route 2
Reactant of Route 2
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